2-Hydroxy-3-methylpyridine

描述

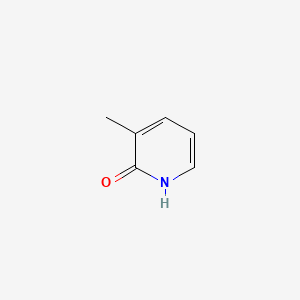

2-Hydroxy-3-methylpyridine (CAS RN: 1003-56-1) is a heterocyclic organic compound with the molecular formula C₆H₇NO. It exists as a yellow to brown crystalline powder with a melting point of 138–143°C and a density of 1.053 g/cm³ . Structurally, it features a hydroxyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. This compound is utilized in pharmaceuticals, agrochemicals, and specialty chemical synthesis due to its reactivity as a ligand or intermediate .

Safety data indicate that it poses hazards such as skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Proper handling requires protective equipment and ventilation .

属性

IUPAC Name |

3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKDNXIKAWKCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143118 | |

| Record name | 3-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-56-1 | |

| Record name | 2-Hydroxy-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM19FN4HHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with hydroxylating agents. For instance, the hydroxylation of 3-methylpyridine using hydrogen peroxide in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions: 2-Hydroxy-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different pyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of catalysts.

Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Various reduced pyridine derivatives.

Substitution: Substituted pyridine compounds with different functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-hydroxy-3-methylpyridine exhibit significant antibacterial and antifungal properties. A study demonstrated the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde and 2-amino-3-methylpyridine, which were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed notable antibacterial activity, with inhibition zones ranging from 3 mm to 8 mm depending on the concentration used (100 ppm to 300 ppm) .

Case Study: Antifungal Properties

In addition to antibacterial effects, the Schiff base complexes derived from this compound also exhibited antifungal activity against pathogens like Aspergillus niger and Candida albicans. The study utilized a well diffusion method to measure the zones of inhibition, highlighting the potential of these compounds in treating fungal infections .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Schiff Base | Staphylococcus aureus | 5 - 8 |

| Schiff Base | Escherichia coli | 3 - 6 |

| Metal Complex | Candida albicans | Varies |

Agricultural Applications

Pesticide Development

this compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for use in developing pesticides due to their ability to inhibit specific enzymes in pests. For example, research has shown that certain pyridine derivatives can act as effective inhibitors of acetylcholinesterase, an enzyme critical for pest survival .

Organic Synthesis

Building Block for Pharmaceuticals

The compound is widely recognized as a versatile building block in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals due to its functional groups that allow for further chemical modification. The demand for pyridine derivatives in the pharmaceutical industry continues to grow as they are often used to create compounds with enhanced biological activity.

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of antihypertensive agents |

| Agrochemicals | Development of novel pesticides |

| Chemical Intermediates | Used in synthesizing complex organic molecules |

作用机制

The mechanism of action of 2-Hydroxy-3-methylpyridine involves its interaction with various molecular targets. For instance, in biological systems, it can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The hydroxyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Similar Compounds

Structural Isomerism and Key Derivatives

The following compounds are structurally related to 2-hydroxy-3-methylpyridine, differing in substituent positions or functional groups:

Physicochemical Properties

Key Notes:

- Positional isomers (e.g., 3-hydroxy-2-methylpyridine) exhibit similar molecular weights but distinct reactivities due to substituent orientation .

- The ethyl-substituted derivative (2-ethyl-3-hydroxy-6-methylpyridine) has a higher molecular weight and enhanced lipophilicity, broadening its industrial applications .

生物活性

2-Hydroxy-3-methylpyridine (2-HMP) is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. Its molecular formula is C6H7NO, which allows it to participate in hydrogen bonding, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that 2-HMP exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that 2-HMP has significant antimicrobial properties against various bacterial strains. For instance, its efficacy was tested against Klebsiella pneumoniae and Streptococcus species, demonstrating zones of inhibition comparable to standard antibiotics .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential for protecting cells from oxidative stress. It has been found to scavenge free radicals effectively, contributing to its potential therapeutic roles.

- Enzyme Inhibition : 2-HMP has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial in developing treatments for various diseases, including cancer and metabolic disorders .

Synthesis Methods

Several methods exist for synthesizing this compound, varying in complexity and yield:

- Chemical Synthesis : Traditional methods involve multi-step chemical reactions starting from simpler pyridine derivatives.

- Biocatalytic Approaches : Recent studies have explored using microbial systems, such as Burkholderia sp. MAK1, to produce hydroxylated pyridines through bioconversion processes .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of 2-HMP against common pathogens. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Klebsiella pneumoniae | 16 | 18 |

| Streptococcus spp. | 18 | 19.5 |

The compound showed promising results, positioning it as a potential candidate for further development in antimicrobial therapies .

Antioxidant Activity

In vitro assays demonstrated that 2-HMP effectively reduced oxidative stress markers in cultured cells:

| Concentration (µM) | % Reduction in ROS Levels |

|---|---|

| 10 | 25% |

| 50 | 45% |

| 100 | 70% |

These findings suggest that 2-HMP could play a role in protective strategies against oxidative damage.

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling 2-Hydroxy-3-methylpyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is required if aerosol formation is likely .

- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks (H335: respiratory irritation) .

- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

- Waste Disposal : Segregate waste and collaborate with certified waste management agencies to prevent environmental contamination .

Q. How can researchers mitigate risks during purification of this compound?

- Methodological Answer :

- Crystallization : Use solvent systems like ethanol/water under controlled temperatures to minimize dust generation.

- Column Chromatography : Employ silica gel with non-polar solvents (e.g., hexane/ethyl acetate) while ensuring proper PPE and ventilation .

- Monitoring : Track purity via GC/MS or HPLC (≥98% purity thresholds, as noted in commercial standards) .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing metal complexes of this compound?

- Methodological Answer :

- FT-IR and Raman Spectroscopy : Identify coordination modes (e.g., O–H deprotonation and N–metal bonding) by analyzing shifts in ν(O–H) (~3200 cm⁻¹) and pyridine ring vibrations .

- EPR and Magnetic Studies : Determine electronic structure and spin states in Cu(II) or Fe(III) complexes .

- X-ray Crystallography : Resolve binding geometries, as demonstrated in copper(II) complexes with hydroxyl pyridine derivatives .

Q. How does structural isomerism impact the biological activity of hydroxyl-methylpyridines?

- Methodological Answer :

- Comparative Studies : this compound exhibits distinct activity compared to isomers like 5-hydroxy-2-methylpyridine. For example, only this compound showed aryl hydrocarbon receptor-independent bioactivity in microbial assays .

- Mutagenicity Screening : Use Ames tests to confirm non-mutagenic profiles, as seen in isomer-specific studies .

- Structure-Activity Relationships (SAR) : Correlate hydroxyl group positioning with solubility and membrane permeability using logP calculations .

Q. What are the challenges in reconciling contradictory toxicity data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference SDS entries (e.g., H302 vs. H303 discrepancies) with in vitro assays (e.g., OECD 423 acute oral toxicity tests) .

- Dose-Response Analysis : Conduct tiered testing (low-to-high concentrations) to clarify thresholds for respiratory (H335) and dermal (H315) irritation .

- Ecotoxicology : Address data gaps in biodegradation (e.g., OECD 301F tests) to assess environmental persistence .

Methodological Considerations

Q. How to design experiments analyzing the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Titration : Monitor structural integrity via UV-Vis spectroscopy (200–400 nm) across pH 2–12.

- Degradation Products : Identify byproducts (e.g., methylpyridine derivatives) using LC-MS/MS .

- Kinetic Studies : Calculate half-lives under acidic/alkaline conditions to inform storage protocols .

Q. What strategies optimize the synthesis of this compound derivatives for catalytic applications?

- Methodological Answer :

- Functionalization : Introduce halogens or alkyl groups via electrophilic substitution (e.g., bromination at C-4) to enhance metal-binding affinity .

- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) to generate bipyridine ligands .

- Catalytic Screening : Test derivatives in oxidation reactions (e.g., cyclohexane to adipic acid) using H₂O₂/Fe(II) systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。